

An In-depth Technical Guide to the Physical Properties of o-Diethynylbenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ortho-diethynylbenzene (o-DEB), a molecule of significant interest in materials science and organic synthesis. This document collates available quantitative data, details relevant experimental protocols, and presents key reaction pathways and experimental workflows through structured diagrams.

Core Physical Properties

o-Diethynylbenzene (**1,2-diethynylbenzene**) is an aromatic hydrocarbon with the molecular formula C₁₀H₆.[1][2] Its physical properties are of fundamental importance for its handling, characterization, and application in further chemical synthesis. While specific experimental values for the melting and boiling points of the ortho-isomer are not readily available in the cited literature, data for its meta- and para-isomers provide a valuable reference. Commercial suppliers describe o-diethynylbenzene as a liquid or solid, suggesting a melting point near ambient temperature.[3]

Table 1: Molecular and Physical Properties of Diethynylbenzene Isomers



Property	o- Diethynylbenzene	m- Diethynylbenzene	p- Diethynylbenzene
Molecular Formula	C10H6[1][2]	C10H6[4]	C10H6[5][6]
Molecular Weight (g/mol)	126.15[1][2]	126.158[4]	126.15[5]
Appearance	Colorless to pale yellow liquid or solid[3]	Clear Colourless Oil[4]	White to Gray to Brown powder to crystal[7]
Melting Point (°C)	Not available	-3[4]	94-98[7]
Boiling Point (°C)	Not available	206.9 (at 760 mmHg) [4]	180[6]
Solubility	Not available	Slightly soluble in Chloroform and DMSO[4]	Not available

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of odiethynylbenzene.

2.1. Infrared (IR) Spectroscopy

The ground-state infrared spectrum of o-diethynylbenzene exhibits a characteristic acetylenic C-H stretch. This fundamental stretch is observed in the region of 3000-3360 cm⁻¹ and is split due to Fermi resonance with a combination band composed of the C≡C stretch and two quanta of the C≡C-H bend.[8] In the excited electronic state (S₁), the acetylenic C-H stretch fundamental is unshifted from the ground state, but the Fermi resonance is absent.[8] A notable feature in the S₁ infrared spectrum of o-DEB is a broad absorption stretching from 3050 to 3250 cm⁻¹, which is electronic in nature.[8][9]

2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy



The electronic spectroscopy of the diethynylbenzene isomers has been studied using two-color resonant two-photon ionization (R2PI). The symmetry-allowed $S_0 \rightarrow S_1$ origin for odiethynylbenzene is located at 33,515 cm⁻¹.[8][9] The vibronic structure extends about 2000 cm⁻¹ above the origin.[8]

Table 2: Spectroscopic Data for o-Diethynylbenzene

Spectroscopic Technique	Key Features and Wavenumbers (cm⁻¹)	
Infrared (IR) Spectroscopy	Acetylenic C-H stretch region: 3000-3360 (ground state, with Fermi resonance)[8]	
Broad electronic absorption in S ₁ state: 3050-3250[8][9]		
UV-Vis Spectroscopy (R2PI)	$S_0 \rightarrow S_1$ origin: 33,515[8][9]	
Photoelectron Spectroscopy	Ionization Potential (eV): 8.69[9]	

Experimental Protocols

3.1. Synthesis of o-Diethynylbenzene via Sonogashira Coupling

o-Diethynylbenzene can be synthesized using a standard Sonogashira cross-coupling reaction. [8] While a specific detailed protocol for o-diethynylbenzene was not found in the search results, a general procedure is outlined below. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[10][11]

General Protocol:

- Reaction Setup: A reaction vessel is charged with a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in an anhydrous, anaerobic solvent (e.g., toluene or THF).[11][12]
- Reactant Addition: The aryl dihalide (e.g., 1,2-diiodobenzene or 1,2-dibromobenzene) and a
 protected or terminal alkyne (e.g., trimethylsilylacetylene) are added to the reaction mixture.



- Reaction Conditions: The mixture is typically stirred at room temperature or heated to ensure
 the reaction goes to completion.[10] The progress of the reaction can be monitored by
 techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up and Purification: Upon completion, the reaction mixture is worked up by removing
 the solvent and partitioning the residue between an organic solvent and water. The organic
 layer is washed, dried, and concentrated. The crude product is then purified by column
 chromatography to yield the di-silylated product.
- Deprotection: The silyl protecting groups are removed using a desilylating agent (e.g., potassium carbonate in methanol) to afford the terminal alkyne, o-diethynylbenzene.



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Synthesis of o-diethynylbenzene.

3.2. Gas-Phase Synthesis of ortho-Diethynylbenzene Dianion

The highly basic ortho-diethynylbenzene dianion is synthesized in the gas phase within a mass spectrometer.[13]

Protocol:

- Precursor Ion Generation: A diacid precursor, benzene-1,2-dipropynoic acid, is introduced into a linear quadrupole ion-trap mass spectrometer via electrospray ionization (ESI) in negative ion mode. This generates the dicarboxylate dianion [C₆H₄(C₃O₂)₂]^{2−}.
- Mass Selection: The dicarboxylate dianion is mass-selected.



 Collision-Induced Dissociation (CID): The selected dianion is subjected to collision-induced dissociation, leading to the sequential loss of two carbon dioxide molecules. This process forms the desired ortho-diethynylbenzene dianion [C₆H₄(C₂)₂]²⁻.[13]



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